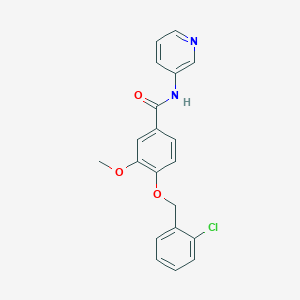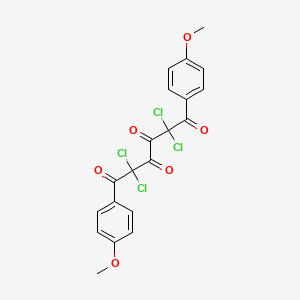![molecular formula C6H4N5O3- B11081269 2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11081269.png)
2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound with a complex structure that includes nitrogen atoms in its ring system.
Preparation Methods
The synthesis of 2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can be achieved through several methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidation of aminopyrimidine Schiff bases with iron (III) chloride, leading to the formation of the desired triazolo-pyrimidine system .
Chemical Reactions Analysis
2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures
Scientific Research Applications
2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It is utilized in the synthesis of materials with specific properties, such as conductivity and magnetism.
Biological Studies: The compound is studied for its interactions with biological molecules, including its binding to HIV TAR RNA.
Mechanism of Action
The mechanism of action of 2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of signaling pathways involved in inflammation and immune responses . Additionally, the compound’s structure allows it to interact with nucleic acids, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can be compared with other similar compounds, such as:
5-methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
2-methylthio-6-nitro-7-oxo-1,2,4-triazolo-[5,1-c][1,2,4]triazin: This compound has a similar triazolo-pyrimidine framework but includes a sulfur atom, which can alter its chemical reactivity and biological properties.
7-hydroxy-5-methyl-1,3,4-triazaindolizine: Another related compound with a similar ring system but different substituents, affecting its pharmacological profile.
Properties
Molecular Formula |
C6H4N5O3- |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
InChI |
InChI=1S/C6H5N5O3/c1-3-8-6-7-2-4(11(13)14)5(12)10(6)9-3/h2,12H,1H3/p-1 |
InChI Key |
JARZIQGGPZEIAR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((Z)-1-{[(3-morpholin-4-ylpropyl)amino]carbonyl}-2-pyridin-3-ylvinyl)benzamide](/img/structure/B11081189.png)
![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-[(3-methylphenyl)amino]-2-oxoethanaminium](/img/structure/B11081192.png)
![methyl 11-(2-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11081195.png)
![N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide](/img/structure/B11081210.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11081218.png)
![5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11081224.png)

![(2Z)-N-carbamoyl-3-(4-fluorobenzyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081232.png)
![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11081233.png)
![(4Z)-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11081239.png)
![methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11081241.png)

![5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11081257.png)
![7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)
